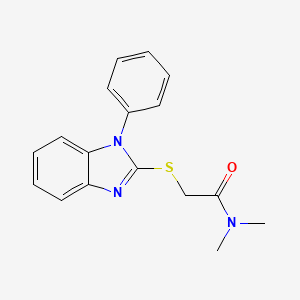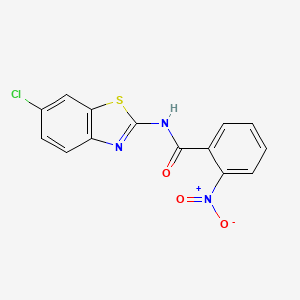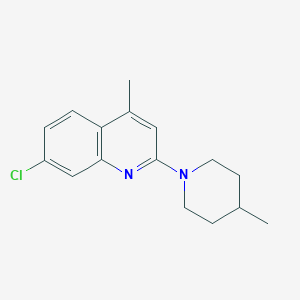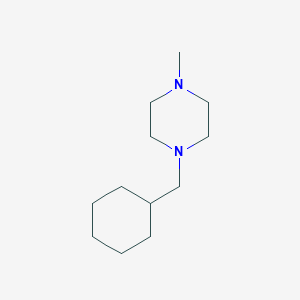
5-(5-bromo-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-bromo-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol: is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Ring: Starting with a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.
Bromination: The benzofuran ring is then brominated using bromine or a brominating agent.
Formation of the Triazole Ring: The brominated benzofuran is reacted with hydrazine derivatives to form the triazole ring.
Thiol Group Introduction: The final step involves introducing the thiol group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Disulfides: Formed from oxidation of the thiol group.
Hydrogenated Derivatives: Formed from reduction of the bromine atom.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in coordination chemistry.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the triazole ring.
Enzyme Inhibitors: Studied for their potential to inhibit certain enzymes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly antifungal and anticancer agents.
Industry
Agriculture: Potential use as fungicides or herbicides.
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-bromo-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol depends on its specific application. For instance:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or enzyme activity.
Enzyme Inhibition: It may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- 5-(5-fluoro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(5-bromo-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom, the benzofuran ring, and the triazole-thiol moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(5-bromo-1-benzofuran-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3OS/c1-2-5-17-12(15-16-13(17)19)11-7-8-6-9(14)3-4-10(8)18-11/h2-4,6-7H,1,5H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHFWDMFOOBFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC3=C(O2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B5884257.png)

![4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5884264.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea](/img/structure/B5884272.png)


![2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid](/img/structure/B5884282.png)

![N'-[(2,4-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide](/img/structure/B5884314.png)


![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)

![N-(3-bromophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884361.png)
